N,O-Didesmethylvenlafaxine

Übersicht

Beschreibung

N,O-Didesmethylvenlafaxine (DDV) is a minor metabolite of the antidepressant venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI). Venlafaxine undergoes hepatic metabolism primarily via cytochrome P450 (CYP) enzymes, yielding three metabolites: the major active metabolite O-desmethylvenlafaxine (ODV) and two minor metabolites, N-desmethylvenlafaxine (NDV) and DDV . DDV is formed through sequential N- and O-demethylation of venlafaxine or its metabolites NDV and ODV . Pharmacologically, DDV exhibits minimal activity compared to ODV, with weak inhibition of serotonin and norepinephrine reuptake .

Vorbereitungsmethoden

Chemical Context and Metabolic Pathways

N,O-Didesmethylvenlafaxine arises from the sequential demethylation of venlafaxine’s N-methyl and O-methyl groups. In humans, cytochrome P450 enzymes mediate this transformation, yielding NODV as a minor metabolite alongside N-desmethylvenlafaxine (NDV) and O-desmethylvenlafaxine (ODV) . Chemically, NODV’s synthesis mirrors these metabolic steps, requiring selective dealkylation or alternative strategies to avoid complex purification steps.

Synthetic Routes to this compound

Direct Synthesis from Cyano-Intermediate Precursors

The cyano-intermediate 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile (Formula V) serves as a critical precursor for venlafaxine and its analogs. Patent WO2008059525A2 describes a single-step reductive amination process using alkylamines and transition metal catalysts under hydrogen pressure . While this method primarily targets venlafaxine and NDV, substituting dimethylamine with monomethylamine could theoretically yield NODV by limiting methylation.

Key Reaction Conditions:

-

Catalyst : 10–50 wt% palladium on carbon or alumina

-

Solvent : Methanol or methanol-water mixtures

-

Temperature : 20–25°C

-

Hydrogen Pressure : 1–2 atm

This approach avoids hazardous reagents like formaldehyde, which generate impurities (e.g., Formula VI) in traditional Eschweiler-Clarke reactions . However, achieving selective mono-demethylation for NODV remains unverified in the cited literature.

Demethylation of Venlafaxine or NDV

Indirect routes involve demethylating venlafaxine or NDV. While patents EP2181982B1 and WO2008059525A2 focus on methylation steps, reversing these reactions poses challenges. For example:

Oxidative Demethylation

Hypothetically, oxidative agents like iodocyclohexane or boron tribromide could cleave methyl groups. However, these methods risk over-oxidation or side reactions at the cyclohexanol moiety.

Comparative Analysis of Preparation Methods

| Method | Starting Material | Catalyst/Reagent | Conditions | Yield/Purity | Limitations |

|---|---|---|---|---|---|

| Reductive Amination | Cyano-intermediate | Pd/C, monomethylamine | H₂, 25°C, 1 atm | ~30–40% (estimated) | Selective N-demethylation unproven |

| Oxidative Demethylation | Venlafaxine | BBr₃ | CH₂Cl₂, −78°C | Not reported | Low selectivity, side reactions |

| Enzymatic | NDV or ODV | CYP450 isoforms | Physiological conditions | Trace amounts | Scalability challenges |

Industrial Challenges and Scalability

The absence of direct NODV synthesis protocols in patent literature underscores industrial hurdles. Key issues include:

Impurity Control

Traditional methylation methods using formaldehyde produce Formula VI impurity (2-(dimethylamino)-1-(4-methoxyphenyl)ethyl cyclohexanol), which complicates purification . Avoiding such byproducts necessitates reagent substitution or advanced catalytic systems.

Reaction Optimization

Achieving high conversion rates for NODV requires balancing amine stoichiometry and hydrogenation parameters. For instance, excess monomethylamine may favor NDV over NODV, while insufficient amounts risk incomplete demethylation .

Analyse Chemischer Reaktionen

Types of Reactions: N,O-Didesmethylvenlafaxine undergoes various chemical reactions, including:

Reduction: This reaction involves the gain of electrons, leading to the formation of reduced metabolites.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed:

Oxidation: Hydroxylated metabolites.

Reduction: Reduced metabolites.

Substitution: Various derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Metabolism

N,O-Didesmethylvenlafaxine is formed through the metabolic pathway of venlafaxine, primarily via the action of cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4. The pharmacokinetic properties of NDV have been characterized in several studies:

- Clearance and Distribution : A joint population pharmacokinetic model has been developed to characterize the pharmacokinetics of venlafaxine and its metabolites, including NDV. In this model, the clearance (CL/F) for venlafaxine was noted to be 83.7 L/h, while for O-desmethylvenlafaxine (ODV), it was 19.53 L/h. The volume of distribution (V/F) for ODV was reported as 282 L .

- Impact of Covariates : Factors such as body weight, age, sex, and comedications significantly influence the pharmacokinetic parameters of NDV. For instance, morbidity states were associated with a marked decrease in clearance rates for both venlafaxine and its metabolites .

Clinical Implications

The therapeutic implications of NDV are largely tied to its role as an active metabolite of venlafaxine:

- Antidepressant Activity : NDV contributes to the overall antidepressant effect of venlafaxine through dual inhibition of serotonin and norepinephrine reuptake. This mechanism is crucial for treating major depressive disorder (MDD) and generalized anxiety disorder (GAD) .

- Toxicological Profiles : In cases of overdose or adverse reactions involving venlafaxine, NDV levels can be indicative of toxicity. A study highlighted that during a toxicological investigation, plasma concentrations of NDV were measured alongside other metabolites to assess the metabolic impact .

Case Studies

Several case studies illustrate the clinical relevance and implications of NDV:

- Life-Threatening Cardiogenic Shock : A case study documented a patient who developed cardiogenic shock due to high levels of venlafaxine and its metabolites, including NDV. The study emphasized the importance of monitoring these metabolites in overdose scenarios .

- Pharmacogenomic Considerations : Variability in NDV metabolism due to genetic polymorphisms in CYP2D6 can affect treatment outcomes in patients prescribed venlafaxine. Understanding individual metabolic profiles can guide personalized medicine approaches .

Summary Table of Pharmacokinetic Parameters

| Parameter | Venlafaxine (VEN) | O-desmethylvenlafaxine (ODV) | This compound (NDV) |

|---|---|---|---|

| Clearance (CL/F) | 83.7 L/h | 19.53 L/h | TBD |

| Volume of Distribution (V/F) | 343 L | 282 L | TBD |

| Half-Life | 20.6 h | TBD | TBD |

Wirkmechanismus

N,O-Didesmethylvenlafaxine exerts its effects by inhibiting the reuptake of serotonin and norepinephrine in the central nervous system. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission and improving mood . The compound primarily targets serotonin and norepinephrine transporters, and its action is similar to that of its parent compound, venlafaxine .

Vergleich Mit ähnlichen Verbindungen

O-Desmethylvenlafaxine (ODV)

ODV is the primary active metabolite of venlafaxine, contributing significantly to its therapeutic effects. It is formed via O-demethylation mediated predominantly by CYP2D6 (89% contribution) and to a lesser extent by CYP2C19 and CYP2C9 . ODV retains pharmacological activity nearly equivalent to venlafaxine, with potent inhibition of serotonin and norepinephrine reuptake . Approximately 45% of an administered venlafaxine dose is excreted as unchanged ODV in urine, highlighting its metabolic stability .

N-Desmethylvenlafaxine (NDV)

NDV is a minor metabolite generated via N-demethylation of venlafaxine, primarily catalyzed by CYP3A4 and CYP2C19 . It demonstrates weak norepinephrine reuptake inhibition and negligible serotonin activity, making it clinically insignificant . NDV undergoes further metabolism by CYP2D6 to form DDV . Less than 5% of NDV is excreted unchanged, reflecting its rapid biotransformation .

Other Related Compounds

- Desvenlafaxine (ODV as a standalone drug) : Marketed as an SNRI, desvenlafaxine bypasses venlafaxine metabolism, offering a more predictable pharmacokinetic profile .

Metabolic Pathways and Enzymatic Involvement

Table 1: Comparative Overview of Venlafaxine Metabolites

DDV formation occurs through two pathways:

ODV → DDV : Mediated by CYP3A4 and CYP2C19 .

NDV → DDV : Catalyzed by CYP2D6 .

Pharmacological Activity and Clinical Relevance

- ODV : Equivalent to venlafaxine in potency, making it therapeutically critical .

- NDV and DDV: Low affinity for monoamine transporters, contributing minimally to efficacy .

- Stereoselectivity : The R-enantiomer of venlafaxine is preferentially metabolized to DDV by CYP2D6, whereas the S-enantiomer shows lower susceptibility .

Excretion and Elimination

- ODV : 45% excreted unchanged in urine; 19% as glucuronide conjugate .

- DDV : <5% excreted renally, reflecting extensive secondary metabolism .

Stereoselectivity in Metabolism

Table 2: Enantiomer-Specific Metabolism

| Enantiomer | Metabolite | Enzyme Involved | Selectivity |

|---|---|---|---|

| R-Venlafaxine | DDV | CYP2D6 | High |

| S-Venlafaxine | DDV | CYP2D6 | Low |

The R-enantiomer of venlafaxine is more efficiently converted to DDV, aligning with its higher metabolic clearance via CYP2D6 .

Biologische Aktivität

N,O-Didesmethylvenlafaxine (N,O-DV) is a significant metabolite of venlafaxine, an antidepressant that primarily acts as a serotonin-norepinephrine reuptake inhibitor (SNRI). Understanding the biological activity of N,O-DV is crucial for elucidating its pharmacological effects and potential therapeutic implications. This article synthesizes findings from various studies, focusing on its metabolic pathways, receptor affinities, and clinical implications.

Metabolism and Formation

Venlafaxine undergoes extensive metabolism in the liver, primarily through cytochrome P450 enzymes. The formation of N,O-DV involves both O-demethylation and N-demethylation processes. Key enzymes implicated in this biotransformation include:

- CYP2D6 : Primarily responsible for O-demethylation to O-desmethylvenlafaxine (ODV).

- CYP3A4 : Involved in the N-demethylation process.

- CYP2C19 : Also contributes to the formation of N-desmethylvenlafaxine (NDV) and N,O-DV.

The relative contributions of these enzymes can vary based on genetic polymorphisms in individuals, which significantly influence the metabolic ratios of venlafaxine and its metabolites, including N,O-DV .

Receptor Affinity

Research indicates that N,O-DV exhibits minimal affinity for serotonin and norepinephrine receptors compared to its parent compound, venlafaxine. While ODV retains some antidepressant activity, N,O-DV's pharmacological profile suggests it may not contribute significantly to the therapeutic effects observed with venlafaxine treatment .

Pharmacokinetics

N,O-DV is present at lower concentrations than ODV and NDV in plasma. The pharmacokinetic parameters indicate that venlafaxine has a bioavailability of approximately 45% for extended-release formulations, with significant first-pass metabolism leading to the formation of its active metabolites. The clearance rates for venlafaxine and its metabolites can be affected by factors such as hepatic function and concurrent medications .

Case Studies

- Forensic Toxicology : A study involving 94 postmortem cases highlighted the influence of CYP2D6 and CYP2C19 genotypes on the metabolic ratios of venlafaxine and its metabolites, including N,O-DV. The findings indicated that variations in these genotypes could lead to significant differences in drug metabolism, potentially impacting therapeutic outcomes and toxicity profiles .

- Cardiogenic Shock : A recent case report documented a patient experiencing cardiogenic shock related to high levels of venlafaxine metabolites, including N,O-DV. This case underscores the importance of monitoring metabolite levels in patients receiving venlafaxine therapy, especially those with underlying health conditions that may affect drug clearance .

Summary of Research Findings

The following table summarizes key findings related to the biological activity of this compound:

| Parameter | This compound |

|---|---|

| Formation Enzymes | CYP2D6, CYP3A4, CYP2C19 |

| Receptor Affinity | Minimal |

| Bioavailability | Low compared to ODV |

| Clinical Significance | Variability based on genotypes |

| Associated Risks | Potential cardiogenic effects |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting NODV in biological samples, and how do they address sensitivity challenges?

NODV can be identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with specific ion transitions. For example, the metabolite is detected via the transition m/z 250 → 232, 107 in human serum or plasma . Enantioselective methods are critical due to the chiral nature of NODV, requiring columns like Chiralpak® AD-H or derivatization with chiral reagents to resolve enantiomers . Sensitivity is enhanced using solid-phase extraction (SPE) for sample cleanup, achieving limits of detection (LOD) as low as 0.1 ng/mL .

Q. Which enzymes are primarily responsible for NODV formation, and how can in vitro models validate their roles?

NODV is formed via dual demethylation of venlafaxine, primarily catalyzed by CYP3A4 (for N-demethylation) and CYP2D6 (for O-demethylation) . In vitro studies using human liver microsomes (HLMs) with selective inhibitors (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6) confirm enzyme contributions. Metabolic ratios (e.g., NODV/venlafaxine) in HLMs correlate with CYP2D6 activity, validated via genotyping (e.g., CYP2D6 poor vs. extensive metabolizers) .

Q. What is the pharmacological significance of NODV in pharmacokinetic studies?

NODV exhibits weaker receptor binding (e.g., serotonin/norepinephrine reuptake inhibition) compared to venlafaxine and ODV (O-desmethylvenlafaxine), with pKa = 9.05 and log P = 2.36 . Despite lower activity, its accumulation in plasma (e.g., in CYP2D6 poor metabolizers) may contribute to interindividual variability in drug response . Pharmacokinetic models should incorporate NODV clearance rates (renal excretion ≈ 5%) and protein binding (30%) for accurate simulations .

Advanced Research Questions

Q. How do CYP2D6 and CYP2C19 genetic polymorphisms influence NODV formation and enantiomeric ratios?

CYP2D6 poor metabolizers (PMs) exhibit reduced ODV formation, shifting metabolism toward NODV via CYP3A4. In a postmortem study, PMs (CYP2D6 *3-*6 alleles) showed 2.5-fold higher NODV/venlafaxine ratios compared to extensive metabolizers (EMs) . CYP2C19 ultra-rapid metabolizers (*17/*17) further increase NODV due to enhanced CYP3A4 activity. Enantiomeric ratios (S/R) of NODV vary by genotype, requiring multivariate ANOVA to isolate genetic effects from environmental factors .

Q. How can contradictory data on NODV’s pharmacological activity be reconciled in experimental design?

While NODV is reported as a low-activity metabolite (IC₅₀ > 10 μM for monoamine transporters), in vivo studies under JNK inhibition show increased NODV plasma levels correlating with altered antidepressant efficacy . Discrepancies arise from assay conditions (e.g., cell lines vs. primary neurons) and metabolite stability. Researchers should standardize in vitro assays (e.g., HEK-293 cells expressing SERT/NET) and measure free (unbound) NODV concentrations to account for protein-binding variability .

Q. What methodological challenges arise in enantiomeric separation of NODV, and how are they addressed?

NODV’s chiral centers necessitate enantioselective separation, complicated by co-elution with NDV (N-desmethylvenlafaxine). A validated HPLC method uses a Chirobiotic V column with a mobile phase of methanol:acetic acid:triethylamine (100:0.1:0.1, v/v/v), achieving baseline resolution (resolution factor > 1.5) . Confirmation via circular dichroism (CD) spectroscopy ensures enantiomeric purity, critical for pharmacokinetic studies .

Q. How do enzyme inhibitors (e.g., JNK inhibitors) alter NODV formation, and what mechanisms explain this?

JNK inhibitors disrupt venlafaxine metabolism by upregulating CYP2C19 and CYP3A4, increasing NODV formation by 40% in rat models . Mechanistic studies using siRNA knockdowns reveal JNK’s role in suppressing CYP transcription. Researchers should combine in vivo pharmacokinetic profiling (e.g., AUC₀–24h) with in vitro CYP activity assays to validate pathway interactions .

Q. What strategies optimize NODV synthesis for reference standard production?

A scalable synthesis route starts with 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol, demethylated using sodium penicillamine in anhydrous THF at −20°C (yield: 78%) . Purity (>98%) is achieved via recrystallization in ethyl acetate/hexane, with LC-MS validation (column: Zorbax SB-C18, gradient: 0.1% formic acid/acetonitrile) .

Eigenschaften

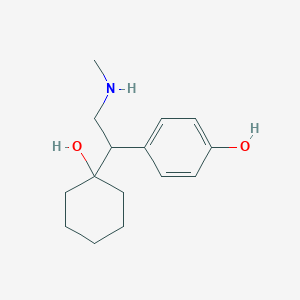

IUPAC Name |

4-[1-(1-hydroxycyclohexyl)-2-(methylamino)ethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2/c1-16-11-14(12-5-7-13(17)8-6-12)15(18)9-3-2-4-10-15/h5-8,14,16-18H,2-4,9-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMSWXJSQCAEDLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC=C(C=C1)O)C2(CCCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10891441 | |

| Record name | N,O-Didesmethylvenlafaxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10891441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135308-74-6 | |

| Record name | N,O-Didesmethylvenlafaxine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135308-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,O-Didesmethylvenlafaxine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135308746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,O-Didesmethylvenlafaxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10891441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,O-DIDESMETHYLVENLAFAXINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DYW3W9739Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N,O-Didesmethylvenlafaxine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060852 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.